molecular formula C15H22N4O4S B5306100 N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE

Cat. No.: B5306100
M. Wt: 354.4 g/mol
InChI Key: NTWUTJDRBNGYGW-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound’s molecular formula is C14H15N3O5S2, and it has a molecular weight of 369.416 g/mol .

Properties

IUPAC Name

1-N,1-N-dimethyl-4-N-(4-sulfamoylphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-18(2)15(21)19-9-7-11(8-10-19)14(20)17-12-3-5-13(6-4-12)24(16,22)23/h3-6,11H,7-10H2,1-2H3,(H,17,20)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWUTJDRBNGYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with various reagents to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product. Industrial methods may also incorporate continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often take place under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.

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